molecular formula C10H18O B13244294 2-(2-Methylprop-1-en-1-yl)cyclohexan-1-ol

2-(2-Methylprop-1-en-1-yl)cyclohexan-1-ol

Cat. No.: B13244294
M. Wt: 154.25 g/mol
InChI Key: MXKOVZAVPFBNSR-UHFFFAOYSA-N
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Description

2-(2-Methylprop-1-en-1-yl)cyclohexan-1-ol is an organic compound with the molecular formula C10H18O It is a cyclohexanol derivative with a methylprop-1-en-1-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylprop-1-en-1-yl)cyclohexan-1-ol can be achieved through several methods. One common approach involves the alkylation of cyclohexanone with isobutylene in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction typically occurs under reflux conditions, and the product is isolated through distillation and purification techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of heterogeneous catalysts, such as zeolites or metal oxides, can enhance the reaction rate and selectivity. The final product is often purified using distillation or crystallization methods to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylprop-1-en-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

Scientific Research Applications

2-(2-Methylprop-1-en-1-yl)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of therapeutic agents.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Methylprop-1-en-1-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic cyclohexane ring can interact with lipid membranes, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclohexen-1-ol, 1-methyl-4-(1-methylethyl)-, trans-
  • 4-Isopropyl-1-methylcyclohex-2-enol
  • p-Menth-2-en-1-ol

Uniqueness

2-(2-Methylprop-1-en-1-yl)cyclohexan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

2-(2-methylprop-1-enyl)cyclohexan-1-ol

InChI

InChI=1S/C10H18O/c1-8(2)7-9-5-3-4-6-10(9)11/h7,9-11H,3-6H2,1-2H3

InChI Key

MXKOVZAVPFBNSR-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1CCCCC1O)C

Origin of Product

United States

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